Triisopropylsilyl trifluoromethanesulfonate

Catalog No.
S714503
CAS No.
80522-42-5
M.F
C10H21F3O3SSi
M. Wt
306.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylsilyl trifluoromethanesulfonate

CAS Number

80522-42-5

Product Name

Triisopropylsilyl trifluoromethanesulfonate

IUPAC Name

tri(propan-2-yl)silyl trifluoromethanesulfonate

Molecular Formula

C10H21F3O3SSi

Molecular Weight

306.42 g/mol

InChI

InChI=1S/C10H21F3O3SSi/c1-7(2)18(8(3)4,9(5)6)16-17(14,15)10(11,12)13/h7-9H,1-6H3

InChI Key

LHJCZOXMCGQVDQ-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F

Synonyms

TIPSOTf; Triisopropyl(trifluoromethanesulfonato)silane; Triisopropylsilyl Triflate; TIPS Triflate; 1,1,1-Trifluoromethanesulfonic Acid Tris(1-methylethyl)silyl Ester

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F
  • Strong Lewis acidity: The trifluoromethanesulfonate (Tf) group attached to the silicon atom acts as a strong electron acceptor, making TIPSOTf a powerful Lewis acid catalyst. This property allows it to activate various functional groups and promote reactions like Friedel-Crafts acylation and alkylation [].
  • Good leaving group ability: The Tf group is also a good leaving group, readily departing from the molecule under appropriate conditions. This characteristic makes TIPSOTf valuable for introducing triisopropylsilyl (TIPS) protecting groups onto alcohols and phenols, which can be easily removed later under controlled conditions [].
  • Stability and ease of handling: Unlike many strong Lewis acids, TIPSOTf is relatively stable under various reaction conditions, including moisture sensitivity. This makes it a user-friendly and reliable reagent for laboratory manipulations.

Applications in Organic Synthesis

TIPSOTf finds numerous applications in organic synthesis, including:

  • Protection and deprotection of alcohols and phenols: As mentioned earlier, TIPSOTf is widely used to introduce TIPS protecting groups onto hydroxyl functionalities. These groups are stable under various reaction conditions but can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF) [].
  • Friedel-Crafts reactions: TIPSOTf acts as a powerful Lewis acid catalyst for Friedel-Crafts acylation and alkylation reactions. It facilitates the electrophilic aromatic substitution process by activating the acyl or alkylating agent, leading to the formation of new carbon-carbon bonds on aromatic rings [].
  • Cyclization reactions: TIPSOTf can promote intramolecular cyclization reactions, particularly those involving enols and imines. Its Lewis acidity helps activate the double bond, facilitating the formation of new rings and complex organic molecules.
  • Catalysis in various reactions: TIPSOTf serves as a catalyst for various other organic transformations, including esterifications, glycosylations, and rearrangements. Its diverse applications highlight its versatility and effectiveness in modern synthetic chemistry.

Triisopropylsilyl trifluoromethanesulfonate is an organosilicon compound characterized by the formula  C3H7 3SiOSO2CF3\text{ C}_3\text{H}_7\text{ }_3\text{SiOSO}_2\text{CF}_3. This compound is a colorless, moisture-sensitive liquid that serves as a versatile reagent in organic synthesis. It is primarily utilized for introducing triisopropylsilyl groups into various organic molecules, acting as a protecting group for alcohols and facilitating the formation of silyl ethers and other derivatives .

  • TIPSOTf is flammable and irritating to the skin, eyes, and respiratory system [].
  • It is classified as a dangerous good for transport [].
  • Always handle TIPSOTf under a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].

  • Silylation of Alcohols: In the presence of a base such as triethylamine, triisopropylsilyl trifluoromethanesulfonate reacts with alcohols to form triisopropylsilyl ethers. The general reaction can be represented as:
    R OH+TIPSOTf+BaseR OTIPS+By products\text{R OH}+\text{TIPSOTf}+\text{Base}\rightarrow \text{R OTIPS}+\text{By products}
    where R represents an organic group .
  • Formation of Silyloxy Acetylenes: This compound can also be used to prepare silyloxy acetylenes from lithium acetylides, which are further utilized in protic acid-promoted cyclizations of arenes .
  • Reactivity with Nucleophiles: Triisopropylsilyl trifluoromethanesulfonate can act as a leaving group in various nucleophilic substitution reactions, enhancing the electrophilicity of substrates .

While specific biological activities of triisopropylsilyl trifluoromethanesulfonate are not extensively documented, its derivatives and related compounds have been studied for their potential in medicinal chemistry. The trifluoromethanesulfonate group is known to enhance the reactivity of compounds, which may influence biological interactions indirectly through its role in facilitating synthetic pathways .

Triisopropylsilyl trifluoromethanesulfonate can be synthesized through the reaction of triisopropylsilane with trifluoromethanesulfonic acid. The procedure typically involves:

  • Cooling triisopropylsilane to 0°C under an inert atmosphere (argon).
  • Slowly adding trifluoromethanesulfonic acid while stirring.
  • Allowing the reaction to reach room temperature and then isolating the product through standard purification techniques .

The primary applications of triisopropylsilyl trifluoromethanesulfonate include:

  • Protecting Group: It is widely used as a protecting group for alcohols in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.
  • Synthesis of Silyl Ethers: It facilitates the formation of silyl ethers, which are crucial intermediates in various synthetic pathways.
  • Reagent in Organic Reactions: Its high reactivity makes it suitable for diverse organic transformations, including acylation and glycosylation reactions .

Interaction studies involving triisopropylsilyl trifluoromethanesulfonate focus on its role as a leaving group and its reactivity with various nucleophiles. The compound's ability to enhance electrophilicity in substrates has been highlighted in studies examining nucleophilic attack mechanisms and reaction kinetics. For instance, it has been shown to facilitate reactions involving carbenium ions and other reactive intermediates .

Several compounds share structural or functional similarities with triisopropylsilyl trifluoromethanesulfonate. Below is a comparison highlighting its uniqueness:

CompoundStructure/FunctionalityUnique Features
Trimethylsilyl trifluoromethanesulfonateLess sterically hindered than triisopropylMore electrophilic but less sterically bulky
Trimethylsilyl chlorideHalogenated silyl compoundLess reactive than trifluoromethanesulfonates
Trifluoroacetic anhydrideAcidic reagentPrimarily used for acylation rather than silylation
TriethylsilaneSilane compoundUsed primarily for reducing reactions

Triisopropylsilyl trifluoromethanesulfonate stands out due to its steric bulk provided by the triisopropyl groups, which enhances selectivity and minimizes side reactions during synthesis compared to less hindered analogues like trimethylsilyl trifluoromethanesulfonate .

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Triisopropylsilyl trifluoromethanesulfonate

Dates

Modify: 2023-08-15

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